molecular formula C6H5ClN2O2 B1374628 3-Amino-6-chloropyridine-2-carboxylic acid CAS No. 866807-27-4

3-Amino-6-chloropyridine-2-carboxylic acid

Cat. No.: B1374628
CAS No.: 866807-27-4
M. Wt: 172.57 g/mol
InChI Key: TXGSKLHDWJCBDC-UHFFFAOYSA-N
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Description

3-Amino-6-chloropyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with an amino group at the 3rd position, a carboxylic acid group at the 2nd position, and a chlorine atom at the 6th position .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 413.6±45.0 °C and a density of 1.577. It is stored under inert gas (nitrogen or Argon) at 2–8 °C. Its pKa is predicted to be 4.01±0.10. It appears as a yellow powder .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 3-Amino-6-chloropyridine-2-carboxylic acid has been used in the synthesis of new pyridine derivatives with antimicrobial activity. These compounds exhibit variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antibacterial Agents

  • In the development of antibacterial agents, this compound played a crucial role in synthesizing 1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids, which showed enhanced in vitro antibacterial activity (Hirose, Mishio, Matsumoto, & Minami, 1982).

Vibrational Analysis

  • Vibrational analysis of complexes involving pyridine and tartaric acid, where pyridine derivatives including this compound are important precursors to pharmaceuticals and agrochemicals, has been conducted to understand their structural characteristics (Periathai & Rajagopal, 2014).

Crystal Structure Analysis

  • Research has also been conducted on the crystal structures of compounds involving this compound, which helps in understanding their properties and potential applications in materials science (Hemamalini & Fun, 2010).

Electroorganic Synthesis

  • This compound has been used in electroorganic synthesis processes, like the synthesis of 6-aminonicotinic acid, demonstrating its utility in organic chemistry (Raju, Mohan, & Reddy, 2003).

Safety and Hazards

The compound is classified as having acute toxicity (oral), causing skin irritation, serious eye irritation, and may cause respiratory irritation. The safety signal word for this compound is “Warning” with the hazard statements H302, H315, H319, and H335 .

Properties

IUPAC Name

3-amino-6-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGSKLHDWJCBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693913
Record name 3-Amino-6-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866807-27-4
Record name 3-Amino-6-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-6-chloro-2-(2-furanyl)pyridine (1.06 g) was dissolved in acetone (25 mL) and cooled in an ice bath to 0° C. A solution prepared of potassium permanganate (2.57 g) in water (40 mL) was added drop wise to this solution. After complete addition, the reaction mixture was allowed to warm to room temperature and stirred for hours. The mixture was cooled again to 0° C. and a second portion of potassium permanganate (858 mg) in water (15 mL) was added and the cool bath removed. After stirring for 2 hours, the reaction mixture was filtered through a pad of celite, the filter cake was washed carefully with water, methanol and ethyl acetate and concentrated to approx. 20 mL on a rotary evaporator. 2N Sodium hydroxide solution was added to adjust the pH-value to −12 and the aqueous layer was washed 2× with MTB-ether. The aqueous layer was adjusted to pH ˜2 by addition of 6N hydrochloric acid and extracted 3× with MTB-ether. The combined organic layer was washed with brine, dried over MgSO4 and concentrated in vacuum to afford 636 mg of the title compound of the formula
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
858 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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